REACTION_CXSMILES
|
[Al].C(O[CH:5]([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8])C.Br[CH2:13][C:14]#[CH:15]>CCOCC.[Hg](Cl)Cl>[CH2:10]([O:9][CH:5]([O:6][CH2:7][CH3:8])[CH2:15][C:14]#[CH:13])[CH3:11]
|
Name
|
|
Quantity
|
20.87 g
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
1.187 g
|
Type
|
catalyst
|
Smiles
|
[Hg](Cl)Cl
|
Name
|
|
Quantity
|
49.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
BrCC#C
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
(internal temperature monitored and addition slowed to keep below 41° C.)
|
Type
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TEMPERATURE
|
Details
|
at reflux for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
brought to −78° C. in a dry ice/acetone bath
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at −78° C. for three additional hours
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the aqueous layer washed with additional diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CC#C)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |